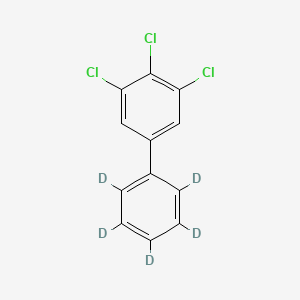
3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 est un composé chimique de formule moléculaire C12H3Cl3D5. Il s'agit d'un composé marqué isotopiquement, souvent utilisé dans la recherche scientifique pour diverses applications. Le composé est caractérisé par la présence de trois atomes de chlore et de cinq atomes de deutérium, ce qui en fait un outil précieux dans les études impliquant le marquage isotopique.
Méthodes De Préparation
La synthèse du 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 implique généralement la chloration de composés biphényliques. Les conditions réactionnelles incluent souvent l'utilisation de gaz chlore en présence d'un catalyseur tel que le chlorure de fer ou d'aluminium. Les méthodes de production industrielle peuvent impliquer des procédés de chloration à grande échelle dans des conditions contrôlées afin de garantir la substitution sélective des atomes d'hydrogène par des atomes de chlore et de deutérium.
Analyse Des Réactions Chimiques
Le 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés biphényliques chlorés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne l'élimination des atomes de chlore et la formation de composés biphényliques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles tels que les ions hydroxyde ou les amines.
Les réactifs et conditions courants utilisés dans ces réactions incluent des solvants organiques comme le dichlorométhane ou le toluène, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions sont généralement des dérivés biphényliques chlorés avec différents degrés de substitution.
Applications de recherche scientifique
Le 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques de marquage isotopique. Voici quelques-unes de ses applications :
Chimie : Utilisé comme traceur dans les études impliquant les mécanismes et les voies de réaction.
Biologie : Employé dans les études métaboliques pour suivre l'incorporation et la distribution des composés marqués dans les systèmes biologiques.
Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.
Industrie : Appliqué au développement de nouveaux matériaux et procédés chimiques, en particulier dans le domaine de la chimie des polymères.
Mécanisme d'action
Le mécanisme d'action du 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le marquage isotopique du composé permet aux chercheurs de suivre son mouvement et sa transformation au sein d'un système. Les atomes de deutérium dans le composé peuvent être détectés à l'aide de techniques telles que la spectrométrie de masse ou la spectroscopie de résonance magnétique nucléaire (RMN), fournissant des informations précieuses sur le comportement et les interactions du composé.
Applications De Recherche Scientifique
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is widely used in scientific research due to its unique isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within a system. The deuterium atoms in the compound can be detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the compound’s behavior and interactions.
Comparaison Avec Des Composés Similaires
Le 3,4,5-Trichlorodiphényl-2’,3’,4’,5’,6’-D5 peut être comparé à d'autres composés similaires tels que :
- 2,4,5-Trichlorodiphényl-2’,3’,4’,5
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
262.6 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
Clé InChI |
BSFZSQRJGZHMMV-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C(=C2)Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















